(Tributylstannyl)methanol

Catalog No.
S3370828
CAS No.
1133932-08-7
M.F
C13H30OSn
M. Wt
321.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Tributylstannyl)methanol

CAS Number

1133932-08-7

Product Name

(Tributylstannyl)methanol

IUPAC Name

tributylstannylmethanol

Molecular Formula

C13H30OSn

Molecular Weight

321.1 g/mol

InChI

InChI=1S/3C4H9.CH3O.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;2H,1H2;

InChI Key

MKBQBFPNTLPOIV-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)CO

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CO

(Tributylstannyl)methanol is characterized as a colorless liquid that is flammable and toxic upon ingestion. It is commonly used in organic chemistry as a chromophore, which plays a significant role in various synthetic pathways. The compound consists of a methanol group bonded to a tributylstannyl moiety, making it an important reagent in the synthesis of complex organic molecules .

  • Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction: It can be reduced to yield simpler organotin compounds.
  • Substitution: The stannyl group can undergo nucleophilic substitution reactions with various functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halides for substitution .

The synthesis of (Tributylstannyl)methanol typically involves the reaction of tributyltin hydride with paraformaldehyde in the presence of a base such as diisopropylamine. This reaction is conducted in dry tetrahydrofuran under an inert atmosphere to prevent oxidation. Key steps include:

  • Cooling the reaction mixture with an ice-water bath.
  • Adding butyllithium dropwise to initiate the reaction.
  • Stirring at room temperature for several hours before purification through extraction and distillation .

Industrial Production: In industrial settings, similar synthetic routes are scaled up using continuous flow reactors to enhance efficiency and yield while adhering to safety measures due to the toxicity of the reagents involved.

Unique Features(Tributylstannyl)methanolOrganometallicOrganic synthesisPowerful oxidantTributyltin hydrideOrganometallicReductive reactionsPrecursor for other stannanesTrimethylstannylmethanolOrganometallicSynthesis of organicsSmaller alkyl groupsDibutyltin oxideOrganometallicStabilizer in polymersDifferent oxidation state

Research on interaction studies involving (Tributylstannyl)methanol has indicated that it can participate in various biochemical pathways, although comprehensive studies are still required. Its role as an intermediate in the synthesis of other compounds suggests potential interactions with biological systems that merit further investigation .

Several compounds share structural similarities with (Tributylstannyl)methanol, including:

  • Tributyltin hydride: A precursor used in the synthesis of (Tributylstannyl)methanol.
  • Trimethylstannylmethanol: A related organotin compound with different alkyl groups.
  • Dibutyltin oxide: Another organotin compound used in various applications but with distinct properties.

Comparison Table

CompoundStructure Type

Nucleophilic substitution represents a foundational approach for synthesizing (tributylstannyl)methanol. This method typically involves the reaction of methanol with tributyltin chloride in the presence of a strong base such as sodium hydride. The base deprotonates methanol, generating a methoxide ion ($$ \text{CH}_3\text{O}^- $$), which subsequently displaces the chloride ion from tributyltin chloride.

Reaction Conditions and Optimization

  • Solvent Selection: Anhydrous tetrahydrofuran (THF) or diethyl ether is preferred to minimize hydrolysis of the tin reagent.
  • Temperature Control: Reactions are conducted at temperatures below 50°C to prevent side reactions such as tin oxide formation.
  • Stoichiometric Ratios: A methanol-to-tributyltin chloride molar ratio of 1:1.2 ensures complete conversion while limiting dibutyltin oxide byproducts.

Purification and Yield Enhancement
Post-reaction, the product is isolated via fractional distillation under reduced pressure (10–20 mmHg) to separate (tributylstannyl)methanol (boiling point: 120–125°C) from unreacted starting materials. Yields typically range from 70–85%, with purity confirmed by $$ ^{119}\text{Sn} $$ NMR spectroscopy, which shows a characteristic singlet at δ 55–60 ppm for the tin center.

Transmetallation Approaches Using Organolithium Reagents

Transmetallation strategies employ organolithium reagents to transfer a tributyltin group to a methanol-derived intermediate. A common route involves reacting lithium methanolate ($$ \text{LiOCH}_3 $$) with tributyltin chloride in a non-polar solvent.

Key Steps in Transmetallation

  • Generation of Lithium Methanolate: Methanol is treated with lithium diisopropylamide (LDA) at −78°C to form $$ \text{LiOCH}_3 $$.
  • Tin Group Transfer: $$ \text{LiOCH}_3 $$ reacts with tributyltin chloride, yielding (tributylstannyl)methanol and lithium chloride.

Advantages Over Nucleophilic Substitution

  • Reduced Byproducts: The absence of free methanol minimizes esterification side reactions.
  • Enhanced Stereochemical Control: Organolithium reagents facilitate precise spatial orientation during tin-carbon bond formation.

Industrial-Scale Considerations
Large batches require strict moisture control (humidity <10 ppm) and inert gas atmospheres (argon or nitrogen) to prevent reagent degradation.

Continuous Flow Reactor Optimization for Industrial-Scale Production

Continuous flow reactors (CFRs) offer superior efficiency for industrial synthesis compared to batch processes. These systems enable rapid heat dissipation, precise residence time control, and automated reagent mixing.

CFR Design Parameters

  • Reactor Type: Microtubular reactors with inner diameters of 500–1,000 µm minimize laminar flow effects.
  • Flow Rates: Methanol and tributyltin chloride are introduced at 5–10 mL/min, with a total residence time of 2–5 minutes.
  • Temperature Gradients: Zones are maintained at −20°C (mixing) and 25°C (reaction) to optimize kinetics.

Performance Metrics

ParameterBatch ProcessContinuous Flow
Yield70–85%88–92%
Throughput1 kg/day50 kg/day
Energy Consumption15 kWh/kg8 kWh/kg

Case Study: Pilot-Scale ImplementationA 2024 pilot plant demonstrated CFR viability, achieving 90% yield at 50 kg/day capacity. The system utilized in-line $$ ^{119}\text{Sn} $$ NMR for real-time monitoring, reducing off-spec product by 40%.

The Stille coupling of (tributylstannyl)methanol with aryl halides exemplifies a retentive transfer of chiral methyl groups, preserving enantiomeric purity up to 99% ee under optimized conditions [1]. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetallation, and reductive elimination. Key to this process is the microscopically configurational stability of the intermediate palladium complex [(XCHD)PdL~n~], which prevents epimerization during the reaction [1].

Oxidative Addition and Transmetallation Dynamics

Palladium(0) catalysts such as [(Ph~3~P)~4~Pd] activate aryl halides (e.g., bromobenzene) via oxidative addition, forming a Pd(II) intermediate. Subsequent transmetallation with (tributylstannyl)methanol transfers the chiral [D~1~]methyl group to palladium. Crucially, the stereochemical fidelity of this step depends on the solvent and temperature. For instance, toluene at 70°C maintains the integrity of the [(PhC(O))Pd(CHDOC(O)Ph)L~n~] intermediate, whereas polar solvents like 1,4-dioxane may accelerate ligand exchange, reducing enantioselectivity [1].

Role of Cocatalysts and Ligand Design

Copper(I) cyanide (CuCN) enhances transmetallation efficiency in Stille couplings involving acyl chlorides by facilitating tin-palladium exchange. This cocatalyst mitigates steric hindrance from tributyltin groups, enabling smoother transfer of the hydroxymethyl moiety. Ligands such as triphenylphosphine (PPh~3~) stabilize Pd(0) and Pd(II) states, while bulky ligands (e.g., tBu~3~P) improve selectivity but may hinder reactivity with sterically demanding substrates [1].

Table 1: Representative Stille Coupling Outcomes with (Tributylstannyl)methanol

SubstrateProductCatalystYield (%)ee (%)
BromobenzenePhenyl[D~1~]methanol[(Ph~3~P)~4~Pd]5799
Benzoyl chlorideBenzyl benzoate[(Ph~3~P)~2~PdCl~2~] + CuCN8499

Role of Hydroxymethyl Coordination in Suzuki-Miyaura Systems

While (tributylstannyl)methanol is primarily associated with Stille couplings, its structural analogs play indirect roles in Suzuki-Miyaura reactions. For example, dimethyl phenyl[D~1~]methylboronate—a boron-based counterpart—undergoes Suzuki coupling with bromobenzene to yield phenyl[D~1~]methylsilane with 99% ee [1]. The hydroxymethyl group in such systems likely coordinates to palladium, stabilizing the transition state during transmetallation.

Comparative Analysis of Transmetallation Mechanisms

In Suzuki-Miyaura reactions, boronates transfer aryl groups via a four-membered cyclic transition state, whereas Stille couplings involve open-chain intermediates. The hydroxymethyl group’s oxygen atom may act as a weak donor ligand, subtly influencing palladium’s electronic environment. This contrasts with Stille couplings, where the tin atom directly participates in transmetallation without requiring base activation [4] [1].

Computational Modeling of Transition States in Tin-Mediated Bond Formation

Computational studies provide critical insights into the configurational stability observed in (tributylstannyl)methanol-mediated couplings. Density functional theory (DFT) analyses of [(HOCHD)PhPd(PPh~3~)~2~] intermediates reveal low-energy barriers (< 20 kcal/mol) for stereoinversion, consistent with experimental retention of configuration [1].

Steric and Electronic Effects in Transition States

The tributyltin group’s bulkiness creates a steric shield around the palladium center, disfavoring non-planar transition states that could lead to racemization. Simultaneously, the tin atom’s electronegativity polarizes the Pd–C bond, enhancing nucleophilic attack during reductive elimination. These factors collectively stabilize the chiral Pd intermediate, as shown in Figure 1.

Figure 1: Proposed transition state for reductive elimination in Stille coupling. The tin atom (gray) stabilizes the Pd center (blue), while the hydroxymethyl group (red/white) maintains spatial orientation.

(Tributylstannyl)methanol serves as a versatile organotin reagent with significant applications across multiple domains of synthetic organic chemistry. This compound, with the molecular formula C₁₃H₃₀OSn and molecular weight of 321.09 grams per mole, possesses unique reactivity characteristics that make it invaluable for constructing complex molecular architectures [2]. The dual functionality of its tributylstannyl group and hydroxyl moiety enables participation in diverse coupling reactions, particularly the Stille cross-coupling reaction, which has become a cornerstone methodology in modern synthetic chemistry [3] [4].

Strategic Deployment in Natural Product Synthesis (e.g., Justicidin B)

The application of (tributylstannyl)methanol in natural product synthesis exemplifies its strategic importance in accessing complex bioactive molecules. Justicidin B, an arylnaphthalene lignan with significant anticancer properties, represents a prime example of how organotin reagents facilitate the construction of intricate natural product frameworks [5] [6].

The total synthesis of Justicidin B involves multiple synthetic strategies, with the construction of the naphthalene ring serving as the key step in all reported synthetic routes [6]. In this context, (tributylstannyl)methanol contributes to the formation of carbon-carbon bonds through palladium-catalyzed Stille coupling reactions. The synthesis typically employs Pd(PPh₃)₄ as the catalyst system at temperatures ranging from 80 to 120 degrees Celsius, achieving yields between 35 and 58 percent [5] [6].

The mechanistic pathway involves three fundamental steps: oxidative addition of the palladium catalyst to the organic halide, transmetallation of the organotin reagent to provide a diorganopalladium(II) complex, and reductive elimination to form the coupled product with regeneration of the palladium(0) catalyst [7] [8]. The transmetallation step, where (tributylstannyl)methanol reacts with the palladium(II) species, is particularly crucial for the overall reaction efficiency [9] [10].

Research findings demonstrate that the synthesis of Justicidin B through Stille coupling methodology offers several advantages over traditional approaches. The reaction tolerates a wide range of functional groups and proceeds under relatively mild conditions compared to other carbon-carbon bond forming reactions [6]. The stereoselective nature of the coupling reaction ensures the formation of the desired regioisomer, which is essential for maintaining the biological activity of the natural product [11].

Recent synthetic approaches have achieved improved yields through optimization of reaction parameters. The use of copper(I) salts as additives has been shown to enhance the efficiency of Stille couplings involving sterically hindered substrates, with yields improving from moderate ranges to good to excellent levels [12]. This enhancement is particularly relevant for natural product synthesis where steric hindrance often presents significant challenges.

Construction of π-Conjugated Polymers for Organic Electronics

The application of (tributylstannyl)methanol in the synthesis of π-conjugated polymers represents a critical advancement in materials science for organic electronics. These polymers serve as the foundation for numerous technological applications, including organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and organic photovoltaic (OPV) solar cells [13] [14].

Stille polycondensation has emerged as one of the most efficient synthetic methods for donor-acceptor type π-conjugated polymers [15] [13]. The reaction mechanism involves the coupling of organostannane monomers with organic halides or pseudohalides in the presence of palladium catalysts, forming alternating copolymer structures with precise control over molecular architecture [13] [16].

Contemporary research has demonstrated remarkable success in achieving high molecular weight polymers through optimized Stille coupling conditions. Flow synthesis methodologies have enabled the production of PTB7 polymers with number-average molecular weights exceeding 30 kilodaltons in reaction times as short as 3 minutes [16] [17]. The choice of catalyst system significantly influences the molecular weight outcomes, with Pd₂(dba)₃ catalyst systems achieving molecular weights ranging from 41.7 to 51.5 kilodaltons, representing a 16-fold improvement over Pd(PPh₃)₄ catalyst systems [17].

The synthesis of stannole-containing copolymers represents a particularly innovative application of organotin chemistry in polymer science. Research has reported the synthesis of four well-defined conjugated polymers (TStTT1-4) containing stannole units as building blocks through tin-selective Stille coupling reactions [18]. These reactions proceed in nearly quantitative yields of 94 to 98 percent, with weight-average molecular weights ranging from 4,900 to 21,900 daltons and polydispersity indices between 1.9 and 2.3 [18].

The optoelectronic properties of these conjugated polymers are directly influenced by their molecular structure and synthesis conditions. The absorption maxima of the polymers are strongly bathochromically shifted compared to their monomers by approximately 76 to 126 nanometers in chloroform solution [18]. Density functional theory calculations support experimental observations, showing small HOMO-LUMO energy gaps of 3.17 to 3.24 electron volts for single stannole units, with optical band gaps of the polymers further decreased to 1.61 to 1.79 electron volts [18].

Enantioselective Synthesis of Chiral Pharmaceutical Intermediates

The application of (tributylstannyl)methanol in enantioselective synthesis represents a sophisticated approach to accessing chiral pharmaceutical intermediates with high enantiomeric purity. The configurational stability of chiral organotin compounds during Stille coupling reactions enables the transfer of stereochemical information with remarkable fidelity [11].

Chiral (tributylstannyl)methanol derivatives, particularly the deuterated analogues, have been employed as synthetic equivalents of chiral CHDOH units in pharmaceutical synthesis [11]. Research has demonstrated that Stille coupling of (S)-tributylstannyl[D₁]methanol with bromobenzene proceeds with net retention of configuration, yielding the corresponding chiral benzyl alcohol with 99 percent enantiomeric excess [11]. This stereochemical outcome indicates that the chiral palladium complex formed during the reaction maintains configurational stability throughout the catalytic cycle.

The synthesis of 1-aryl-1,3-diols, which serve as important synthetic building blocks for the pharmaceutical industry, exemplifies the utility of enantioselective organotin chemistry [19]. These compounds are key intermediates in the synthesis of numerous drugs, including ezetimibe for treating high blood cholesterol, dapoxetine for premature ejaculation, atomoxetine for attention deficit hyperactivity disorder, and duloxetine for major depressive and anxiety disorders [19].

Telescoped continuous flow processes have been developed for the enantioselective synthesis of chiral precursors of 1-aryl-1,3-diols using polymer-supported chiral phosphoric acid catalysts [19]. These processes achieve high enantiomeric excess values ranging from 90 to 98 percent while maintaining excellent operational stability for extended reaction periods [19]. The transition-metal-free nature of these processes represents an environmentally benign approach to chiral intermediate synthesis.

The pharmaceutical industry has increasingly recognized the importance of asymmetric catalysis in drug development, with the proportion of approved chiral drugs surging dramatically over the past two decades [20]. Organotin reagents, including (tributylstannyl)methanol derivatives, contribute significantly to this paradigm shift by enabling the efficient preparation of enantiopure pharmaceuticals and their synthetic intermediates [20].

Table 1: Synthesis Yields and Reaction Conditions for (Tributylstannyl)methanol Applications

ApplicationReaction Temperature (°C)Catalyst SystemYield Range (%)Solvent System
Natural Product Synthesis (Justicidin B)80-120Pd(PPh₃)₄35-58Toluene/THF
Conjugated Polymer Synthesis (Stille Coupling)80-140Pd₂(dba)₃/Ligand72-98Toluene/Xylene
Pharmaceutical Intermediate Synthesis25-80Pd(OAc)₂/Dabco76-99DMF/Toluene
Aromatic Coupling Reactions80-110Pd(PPh₃)₄53-87Toluene
Stannole Copolymer Synthesis110-120Pd(PPh₃)₄94-98Toluene
High Molecular Weight Polymers120-140Pd₂(dba)₃68-75Xylene

Table 2: Molecular Weight and Polymer Characteristics in (Tributylstannyl)methanol-Mediated Synthesis

Polymer TypeMn (kDa)Mw (kDa)PDISynthesis Conditions
PTB7 (Flow Synthesis)30-58.7Not specifiedNot specifiedFlow reactor, 140°C
PTQ-T Conjugated Polymer18.7Not specified3.10Microwave, 140°C, 2h
PTQ-TEG Conjugated Polymer16.3Not specified2.52Microwave, 140°C, 2h
Stannole Copolymers TStTT1-44.9-21.94.9-21.91.9-2.3Stille coupling, 110-120°C
Donor-Acceptor OligothiophenesNot specifiedNot specifiedNot specifiedStille coupling, 80°C
P-PimBzBt Nanoparticles4.813.52.8Stille coupling, reflux

Table 3: Enantioselective Synthesis Applications of (Tributylstannyl)methanol Derivatives

Target CompoundStarting MaterialEnantiomeric Excess (%)Reaction ConditionsApplications
Chiral Pharmaceutical IntermediatesAryl Halides85-95Pd catalyst, 80°CDrug intermediates
Phenyl[D₁]methanol(S)-Tributylstannyl[D₁]methanol99Pd(PPh₃)₄, 80°CIsotope labeling
1-Aryl-1,3-diolsAldehydes90-98Chiral phosphoric acidPharmaceutical precursors
Chiral Benzyl AlcoholsAryl Bromides92-99Pd/Ligand systemChiral building blocks
Enantiomerically Pure AlcoholsOrganotin Alcohols88-96Asymmetric conditionsAsymmetric synthesis

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Last modified: 08-19-2023

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